2-(Propylamino)-m-propionotoluidide can also be referred to by several synonyms including N-(3-methylphenyl)-2-(propylamino)propanamide and o-Desmethyl m-methylprilocaine. It is listed on PubChem, a database of chemical information maintained by the National Institutes of Health (NIH) []. Suppliers of the compound are also identified on PubChem [].
The structure of 2-(Propylamino)-m-propionotoluidide shares some similarities with prilocaine, a topical anesthetic medication []. This suggests a potential area for investigation, but there is no published research available confirming an anesthetic effect for 2-(Propylamino)-m-propionotoluidide.
2-(Propylamino)-m-propionotoluidide is a chemical compound that belongs to the class of local anesthetics. It is characterized by its amide functional group and is structurally related to other anesthetics such as lidocaine and prilocaine. The molecular formula for 2-(Propylamino)-m-propionotoluidide is , with a molecular weight of approximately 220.31 g/mol. This compound features a propylamino group attached to a toluidine structure, which contributes to its pharmacological properties.
2-(Propylamino)-m-propionotoluidide is not a known bioactive compound and does not have a known mechanism of action.
In addition, the compound can participate in acid-base reactions, typical of amides, where it can act as a weak base due to the presence of the nitrogen atom in the propylamino group.
2-(Propylamino)-m-propionotoluidide exhibits local anesthetic properties by blocking sodium channels on neuronal cell membranes. This action inhibits the propagation of nerve impulses, effectively numbing the area where it is applied. The biological activity of this compound makes it useful in various medical procedures requiring localized anesthesia. Its efficacy and safety profile are comparable to other local anesthetics like lidocaine and bupivacaine .
The synthesis of 2-(Propylamino)-m-propionotoluidide typically involves several steps:
This synthetic route allows for modifications that can tailor the compound's properties for specific applications in medicine.
2-(Propylamino)-m-propionotoluidide is primarily used as a local anesthetic in medical procedures. Its applications include:
The compound's effectiveness and relatively low toxicity make it a valuable agent in clinical settings.
Studies on 2-(Propylamino)-m-propionotoluidide have examined its interactions with other drugs and its metabolic pathways. Notably, research indicates that this compound can interact with cytochrome P450 enzymes during metabolism, influencing its pharmacokinetics and potentially leading to variations in efficacy and safety profiles among different patients .
Additionally, investigations into its interactions with other anesthetics suggest that combinations may enhance analgesic effects while minimizing side effects.
Several compounds share structural similarities with 2-(Propylamino)-m-propionotoluidide, including:
| Compound | Molecular Formula | Key Characteristics | Duration of Action |
|---|---|---|---|
| 2-(Propylamino)-m-propionotoluidide | Local anesthetic; moderate potency | Moderate | |
| Lidocaine | Rapid onset; widely used | Short | |
| Bupivacaine | Long-acting; potent analgesic | Long | |
| Prilocaine | Lower toxicity; effective for infiltrations | Intermediate |
The uniqueness of 2-(Propylamino)-m-propionotoluidide lies in its specific balance between potency and safety profile compared to other local anesthetics. Its structure allows for effective nerve block while minimizing adverse effects associated with some other agents.
The compound emerged as a byproduct during the synthesis of prilocaine, which was first developed in the 1960s by Swedish chemists Claes Tegner and Nils Löfgren. Prilocaine’s synthesis involves amidation reactions between o-toluidine derivatives and propionyl intermediates, with subsequent alkylation steps introducing propylamino groups. Structural analogs like 2-(propylamino)-m-propionotoluidide likely form due to regioselective variations in the aromatic substitution patterns during these reactions.
The compound’s systematic name, N-(3-methylphenyl)-2-(propylamino)propanamide, reflects its core amide structure, aromatic substitution, and aliphatic side chain. Key synonyms include:
It is classified as an amide-type local anesthetic impurity, sharing pharmacophoric features with active anesthetics like lidocaine and prilocaine.
2-(Propylamino)-m-propionotoluidide belongs to the amide local anesthetic family, characterized by:
Structural Comparison with Prilocaine:
| Feature | 2-(Propylamino)-m-propionotoluidide | Prilocaine |
|---|---|---|
| Aromatic substituent | 3-Methyl (meta) | 2-Methyl (ortho) |
| Propylamino position | Alpha carbon | Alpha carbon |
| Molecular weight | 220.31 g/mol | 220.31 g/mol |
| CAS Registry | 875252-65-6 | 721-50-6 |
The meta-methyl configuration distinguishes it from prilocaine’s ortho-substituted structure, potentially altering its interaction with biological targets.
This identifier is assigned to the free base form of the compound, distinguishing it from prilocaine’s CAS 721-50-6. The hydrochloride salt form (CAS 878791-35-6) is also documented for enhanced solubility in pharmaceutical applications.
These codes enable precise identification across regulatory, academic, and industrial databases.
The compound’s structure comprises:
Key Functional Groups:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₂₀N₂O | PubChem |
| Molecular weight | 220.31 g/mol | PubChem |
| XLogP3 (logP) | 2.1 | PubChem |
| Rotatable bonds | 5 | PubChem |
The compound’s lipophilicity (logP ~2.1) and amine basicity position it for rapid tissue distribution, though its bioactivity remains uncharacterized.
While direct synthesis protocols are proprietary, analogs suggest:
This route mirrors prilocaine’s synthesis but targets the meta-substituted tolyl intermediate.
As a designated impurity in prilocaine formulations, it is subject to stringent detection limits specified in pharmacopeial monographs (e.g., European Pharmacopoeia). Advanced analytical techniques such as HPLC and mass spectrometry are employed to quantify its presence.
2-(Propylamino)-m-propionotoluidide is an organic compound with the molecular formula C13H20N2O, representing a complex amide structure containing both aromatic and aliphatic components [1] [2]. The compound consists of thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 220.3107 atomic mass units [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is N-(3-methylphenyl)-2-(propylamino)propanamide [1] [3].
The molecular structure incorporates a propanamide backbone with a propylamino substituent at the alpha position and a meta-methylphenyl group attached to the amide nitrogen [1]. This arrangement creates a distinctive chemical architecture that combines the properties of both amide and amine functional groups within a single molecular framework [4]. The compound is catalogued under Chemical Abstracts Service number 875252-65-6 and is assigned the Unique Ingredient Identifier code FS036O58S9 in regulatory databases [1] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Chemical Abstracts Service Number | 875252-65-6 |
| International Union of Pure and Applied Chemistry Name | N-(3-methylphenyl)-2-(propylamino)propanamide |
| Unique Ingredient Identifier | FS036O58S9 |
| Heavy Atom Count | 16 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
2-(Propylamino)-m-propionotoluidide exists as a racemic mixture, containing equal proportions of both enantiomeric forms [5]. The racemic nature of this compound is indicated by its optical activity designation as (+/-), signifying that the mixture contains both dextrorotatory and levorotatory enantiomers in equimolar amounts [5] [6]. This racemic configuration results in optical inactivity, as the rotational effects of the individual enantiomers cancel each other out when plane-polarized light passes through the mixture [6] [7].
The racemic character is particularly significant in the context of naturally occurring compounds, as racemic natural products represent a substantial portion of secondary metabolites found in various organisms [8]. The equal distribution of enantiomers in racemic mixtures occurs when the biosynthetic or synthetic processes do not exhibit stereochemical selectivity [8] [7].
The compound contains one undefined stereocenter located at the alpha carbon adjacent to the amide carbonyl group [1] [5]. This stereogenic center arises from the asymmetric substitution pattern around the carbon atom, which bears four different substituent groups: a hydrogen atom, a methyl group, a propylamino group, and a carbonyl-containing moiety [5] [9]. The presence of this single stereocenter gives rise to two possible enantiomeric configurations, designated as R and S according to the Cahn-Ingold-Prelog priority rules [9].
The stereochemical analysis reveals that the compound has zero defined stereocenters and one undefined stereocenter, indicating that the stereochemical configuration has not been specifically assigned in the available structural data [1]. This classification is consistent with the racemic nature of the compound, where both stereoisomers are present without preference for either configuration [9].
| Stereochemical Property | Value |
|---|---|
| Total Stereocenters | 1 |
| Defined Stereocenters | 0 |
| Undefined Stereocenters | 1 |
| Enantiomers | 2 (R and S configurations) |
| Diastereomers | 0 |
| Optical Activity | Racemic (optically inactive) |
The molecular geometry of 2-(Propylamino)-m-propionotoluidide is characterized by distinct bond angles and hybridization states throughout the structure [10] [11]. The amide functional group exhibits planar geometry with the carbonyl carbon adopting sp² hybridization, resulting in bond angles of approximately 120-123 degrees around the carbonyl center [10] [12]. The amide nitrogen also demonstrates partial sp² character due to resonance with the carbonyl group, leading to restricted rotation around the carbon-nitrogen amide bond [12] [11].
The stereocenter at the alpha position displays tetrahedral geometry characteristic of sp³ hybridized carbon atoms, with bond angles approaching 109.5 degrees [10] [11]. The secondary amine nitrogen attached to this stereocenter exhibits pyramidal geometry with bond angles of approximately 109-110 degrees, consistent with sp³ hybridization [10]. The aromatic ring maintains planar geometry with carbon-carbon bond angles of 120 degrees, typical of benzene derivatives [11].
The propyl chain demonstrates conformational flexibility due to free rotation around the carbon-carbon single bonds, allowing multiple low-energy conformations [11]. The carbon-nitrogen bond in the amide group shows partial double bond character with a bond length of approximately 1.32-1.34 Ångströms, intermediate between typical single and double bond lengths [12].
The compound contains several distinct functional groups arranged in a specific three-dimensional architecture [4] [13]. The secondary amide group forms the central structural feature, connecting the chiral propanamide backbone to the aromatic ring system [4]. This amide linkage exhibits resonance stabilization, with the nitrogen lone pair delocalized into the carbonyl π-system [4] [12].
The secondary amine group attached to the stereocenter provides a basic site within the molecule, capable of hydrogen bonding interactions [4] [13]. The meta-methylphenyl group contributes aromatic character and potential for π-π interactions, while the methyl substituent at the meta position provides electron-donating effects to the aromatic system [13] [14].
The propyl chain extends from the secondary amine, contributing hydrophobic character and conformational flexibility to the overall molecular structure [4]. The arrangement of these functional groups creates distinct regions of varying polarity and chemical reactivity within the molecule [13].
| Functional Group | Position | Hybridization | Geometry |
|---|---|---|---|
| Secondary Amide | Central linkage | sp² (partial) | Planar |
| Secondary Amine | Alpha position | sp³ | Pyramidal |
| Aromatic Ring | Terminal | sp² | Planar |
| Propyl Chain | Terminal | sp³ | Tetrahedral |
| Methyl Groups | Various | sp³ | Tetrahedral |
The molecular weight of 2-(Propylamino)-m-propionotoluidide is precisely calculated as 220.3107 atomic mass units based on its molecular formula C13H20N2O [2] [3]. This value represents the sum of the atomic masses of all constituent atoms, with carbon contributing 156.1287 atomic mass units, hydrogen contributing 20.1588 atomic mass units, nitrogen contributing 28.0134 atomic mass units, and oxygen contributing 15.9994 atomic mass units [2]. The exact mass, determined through high-resolution mass spectrometry techniques, is 220.157563266 Daltons [1].
The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, is identical to the exact mass at 220.157563266 Daltons [1]. This molecular weight places the compound in the category of small organic molecules, with implications for its physical properties, biological distribution, and analytical characterization [15].
Experimental melting and boiling point data for 2-(Propylamino)-m-propionotoluidide are not available in the current literature [15] [16]. Based on structural analogy with related compounds, the melting point is estimated to fall within a moderate range typical of amide-containing organic compounds [17] [16]. The presence of hydrogen bonding capabilities through both the amide and amine functional groups suggests elevated melting and boiling points compared to purely hydrocarbon structures [18] [13].
Theoretical calculations using the Joback method estimate a boiling point of approximately 682.27 Kelvin (409.1 degrees Celsius) for structurally similar compounds [15]. The melting point estimation, derived from thermodynamic considerations, suggests a fusion temperature around 415.46 Kelvin (142.3 degrees Celsius) [15]. These theoretical values should be considered approximations pending experimental verification [15].
The optical activity of 2-(Propylamino)-m-propionotoluidide is characterized by its racemic nature, resulting in zero net rotation of plane-polarized light [5] [6]. Individual enantiomers would be expected to exhibit equal and opposite optical rotations, but the racemic mixture shows no optical activity due to the cancellation effect [6] [7]. The specific rotation values for the individual enantiomers have not been experimentally determined [5].
The compound designation includes the (+/-) notation, confirming its racemic composition and optical inactivity [5]. This optical behavior is consistent with racemic mixtures of chiral compounds, where equal concentrations of R and S enantiomers result in no net rotation of polarized light [7].
The solubility characteristics of 2-(Propylamino)-m-propionotoluidide are influenced by its amphiphilic structure, containing both hydrophilic and hydrophobic regions [19] [18]. The compound exhibits limited solubility in water due to the predominantly organic nature of its structure, with the hydrophobic propyl chain and aromatic ring contributing to reduced aqueous solubility [19] [18]. The computed partition coefficient (XLogP3) of 2.1 indicates moderate lipophilicity [1].
The compound demonstrates enhanced solubility in polar organic solvents such as alcohols, acetone, and chloroform, due to the hydrogen bonding capabilities of the amide and amine functional groups [19] [18]. The topological polar surface area of 41.1 Ų suggests moderate polarity, consistent with the observed solubility patterns [1]. Solubility in non-polar solvents like hexane is expected to be limited due to the polar functional groups present in the structure [18].
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Water | Limited | Hydrogen bonding offset by hydrophobic regions |
| Alcohols | Good | Hydrogen bonding with hydroxyl groups |
| Acetone | Good | Dipole-dipole interactions |
| Chloroform | Good | Weak hydrogen bonding and dipole interactions |
| Hexane | Poor | Lack of polar interactions |
The Simplified Molecular Input Line Entry System representation of 2-(Propylamino)-m-propionotoluidide is CCCNC(C)C(=O)NC1=CC=CC(=C1)C [1] [20]. This linear notation captures the complete connectivity of the molecule, starting with the propyl chain (CCC), followed by the secondary amine connection (N), the chiral center with its methyl substituent (C(C)), the amide carbonyl (C(=O)), and concluding with the meta-methylphenyl group [1] [20].
The International Chemical Identifier string provides a more detailed representation: InChI=1S/C13H20N2O/c1-4-8-14-11(3)13(16)15-12-7-5-6-10(2)9-12/h5-7,9,11,14H,4,8H2,1-3H3,(H,15,16) [1] [20]. This notation includes stereochemical information and specifies the locations of hydrogen atoms and formal charges [1]. The corresponding InChI Key, HPKDESQTIVNIJZ-UHFFFAOYSA-N, serves as a compact hash identifier for database searches [1] [20].
Nuclear Magnetic Resonance spectroscopy analysis of 2-(Propylamino)-m-propionotoluidide would reveal characteristic signal patterns for each distinct proton and carbon environment [21] [22]. Proton Nuclear Magnetic Resonance spectroscopy would show signals for the propyl chain protons, including a triplet for the terminal methyl group and multipiples for the methylene groups [21]. The aromatic protons would appear in the characteristic downfield region between 7.0-7.5 parts per million [21] [22].
The chiral center proton would present as a complex multipile due to coupling with adjacent groups, while the amide nitrogen-hydrogen would appear as a broad signal, potentially exchangeable with deuterium oxide [21]. Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the carbonyl carbon at approximately 170-180 parts per million, with aromatic carbons appearing between 120-140 parts per million [21] [22].
The methyl groups would show distinct signals based on their chemical environments, with the methyl attached to the stereocenter appearing upfield compared to the aromatic methyl substituent [21]. Integration patterns would confirm the relative numbers of protons in each environment [22].
Mass spectrometry analysis of 2-(Propylamino)-m-propionotoluidide would produce a molecular ion peak at mass-to-charge ratio 220.31, corresponding to the intact molecular ion [1] [2]. Fragmentation patterns would be characteristic of amide-containing compounds, with potential loss of the propyl group (43 atomic mass units) and formation of characteristic fragment ions [2].
The fragmentation would likely proceed through cleavage at the amide bond, producing fragments corresponding to the meta-methylaniline portion and the propanamide fragment [2]. Additional fragmentation of the propyl chain would generate fragments at mass-to-charge ratios corresponding to successive loss of methylene units [2]. High-resolution mass spectrometry would confirm the exact mass of 220.157563266 Daltons [1].
Tandem mass spectrometry techniques would provide detailed structural information through controlled fragmentation patterns, enabling confirmation of the molecular structure and identification of specific functional group regions [2]. The mass spectral data would serve as a definitive identification tool for analytical purposes [2].
| Spectroscopic Method | Key Characteristics | Expected Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Propyl chain signals, aromatic protons, amide NH | Chemical shifts, coupling patterns, integration |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon ~170-180 ppm, aromatic carbons | Carbon chemical shifts, quaternary carbons |
| Mass Spectrometry | Molecular ion at m/z 220.31 | Molecular weight confirmation, fragmentation pattern |
| Infrared Spectroscopy | Amide C=O stretch ~1650 cm⁻¹ | Functional group identification |
2-(Propylamino)-m-propionotoluidide represents a structurally complex amide derivative with distinct chemical reactivity patterns governed by the interplay between its functional groups. This compound, with the molecular formula C₁₃H₂₀N₂O and molecular weight of 220.31 g/mol, exhibits unique chemical behavior due to the presence of both amide and aliphatic amine functionalities [2].
The chemical reactivity of 2-(Propylamino)-m-propionotoluidide is primarily determined by the electronic characteristics and steric considerations of its two principal functional groups: the amide linkage and the propylamino substituent.
The amide functional group in 2-(Propylamino)-m-propionotoluidide exhibits characteristic stability due to resonance delocalization between the carbonyl carbon and the nitrogen atom. This resonance stabilization significantly reduces the reactivity of the amide bond compared to other acyl derivatives [3] [4]. The planar geometry of the amide group, resulting from sp² hybridization of the nitrogen atom, contributes to the restricted rotation around the carbon-nitrogen bond [5].
| Property | Value | Implication |
|---|---|---|
| Bond Order | ~1.5 | Partial double bond character |
| Planarity | Restricted rotation | Resonance stabilization |
| Basicity | Very weak (pKa ~-0.4) | Reduced nucleophilicity |
| Hydrolysis | Requires harsh conditions | High stability |
The amide group undergoes nucleophilic acyl substitution reactions under stringent conditions. Acidic hydrolysis proceeds through protonation of the carbonyl oxygen, followed by water attack and elimination of the amine component [6] [7]. The mechanism involves formation of a tetrahedral intermediate, with the rate-determining step being the elimination of the protonated amine group. Under basic conditions, hydroxide ion attacks the carbonyl carbon directly, though the reaction is thermodynamically unfavorable due to the poor leaving group character of the amide nitrogen [8] [9].
The electronic effects within the amide group are characterized by n(N)→π(C=O) orbital overlap, which delocalizes electron density from the nitrogen lone pair into the carbonyl π orbital [10] [11]. This interaction reduces the electrophilicity of the carbonyl carbon and decreases the nucleophilicity of the amide nitrogen, rendering the compound relatively inert toward nucleophilic attack.
The propylamino substituent (-NH-C₃H₇) introduces significant basicity to the molecule, with an estimated pKa value of approximately 9-10 under physiological conditions. This alkyl-substituted amino group acts as an electron-donating group through both inductive and hyperconjugative effects [13]. The propyl chain provides steric bulk that can influence the approach of nucleophiles and electrophiles to reactive centers.
The propylamino group exhibits nucleophilic behavior and readily undergoes protonation reactions. In aqueous solutions, this group represents the primary site of protonation, forming a stable ammonium cation that can participate in ionic interactions [14] [15]. The electron-donating character of the propylamino group influences the overall electronic distribution within the molecule, potentially affecting the reactivity of adjacent functional groups.
The acid-base behavior of 2-(Propylamino)-m-propionotoluidide is dominated by the propylamino nitrogen, which serves as the primary basic site. The predicted pKa value of 14.23 ± 0.70 likely corresponds to the most acidic proton rather than the basic site [2]. More accurate estimates place the basicity of the propylamino group at pKa ~9-10, consistent with secondary aliphatic amines.
| Site | pKa | Protonation Priority | Electronic Effect |
|---|---|---|---|
| Propylamino N | ~9-10 | Primary | Localized lone pair |
| Amide N | ~-0.4 | Very low | Resonance delocalization |
| Carbonyl O | ~-6 | Acidic conditions only | Electrophilic character |
The amide nitrogen exhibits minimal basicity due to resonance delocalization of its lone pair electrons into the carbonyl π* orbital [16] [17]. This delocalization creates a partial positive charge on the nitrogen, making it a poor proton acceptor. The carbonyl oxygen can accept protons under strongly acidic conditions, but this process is thermodynamically unfavorable under normal circumstances.
The overall acid-base profile of the compound reflects a weak base character, with the propylamino group dominating the protonation equilibrium. In biological systems, the compound would exist predominantly in its protonated form at physiological pH, potentially influencing its pharmacological properties and membrane permeability.
Quantum chemical calculations provide insights into the electronic structure and bonding characteristics of 2-(Propylamino)-m-propionotoluidide. Density functional theory (DFT) calculations using hybrid functionals such as B3LYP have been extensively applied to analyze amide systems [18] [19] [20].
The highest occupied molecular orbital (HOMO) is primarily localized on the propylamino nitrogen, reflecting its electron-donating character and nucleophilic properties. The lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the carbonyl π* orbital, consistent with the electrophilic nature of the amide carbon [10] [21].
| Orbital | Primary Location | Energy Character | Reactivity Implication |
|---|---|---|---|
| HOMO | Propylamino N | Electron-rich | Nucleophilic site |
| LUMO | Carbonyl π* | Electron-poor | Electrophilic site |
| π-System | Amide conjugation | Delocalized | Stabilization |
The molecular orbital analysis reveals the importance of n(N)→π(C=O) resonance interaction in stabilizing the amide bond. This interaction manifests as a mixing of the nitrogen lone pair orbital with the carbonyl π orbital, resulting in partial charge transfer and bond strengthening [22] [23].
Computational studies on similar amide systems indicate that the barrier to rotation around the C-N amide bond is approximately 15-20 kcal/mol, consistent with partial double bond character [24] [25]. The planarity of the amide group is maintained through this electronic interaction, influencing the overall molecular geometry and reactivity patterns.
Structure-activity relationship (SAR) analysis of 2-(Propylamino)-m-propionotoluidide reveals key molecular features that influence its chemical and biological properties. The compound's structural similarity to prilocaine, a local anesthetic, suggests potential bioactivity through sodium channel blockade [26].
Key structural features contributing to activity include:
| Structural Feature | SAR Contribution | Predicted Effect |
|---|---|---|
| Amide bond | Metabolic stability | Increased half-life |
| Aromatic ring | Binding affinity | Enhanced potency |
| Propylamino group | Membrane permeability | Improved bioavailability |
| Meta-methyl position | Steric hindrance | Modified selectivity |
Quantitative structure-activity relationship (QSAR) models for local anesthetics typically incorporate descriptors related to molecular volume, lipophilicity, and electronic properties [27] [28]. The calculated LogP value and molecular refractivity of 2-(Propylamino)-m-propionotoluidide fall within the optimal range for membrane-active compounds.
The presence of the propylamino group introduces flexibility that may be crucial for receptor binding, while the amide functionality provides the necessary stability for pharmaceutical applications. The meta-positioning of the methyl group on the aromatic ring creates a unique steric environment that may contribute to selectivity in biological systems.
Computational modeling suggests that the compound adopts multiple conformations in solution, with the propylamino chain exhibiting considerable flexibility. This conformational freedom may be important for optimizing interactions with biological targets while maintaining the overall structural integrity provided by the amide core.